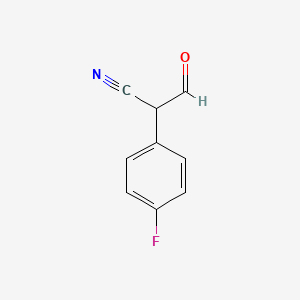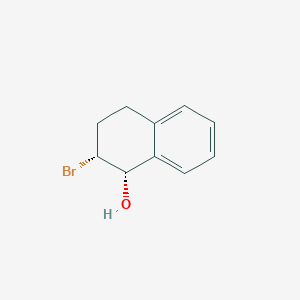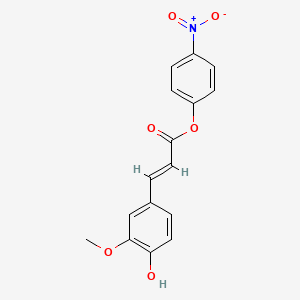
4-Nitrophenyl trans-ferulate
描述
4-Nitrophenyl trans-ferulate is a chemical compound with the molecular formula C16H13NO6 and a molecular weight of 315.28 g/mol . It is an ester derivative of ferulic acid and 4-nitrophenol, characterized by the presence of a nitro group and a trans-configuration of the ferulate moiety. This compound is widely used in various research applications due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl trans-ferulate can be achieved through a single-step method involving the dehydrative coupling of ferulic acid and 4-nitrophenol . This reaction typically requires the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the single-step synthesis method mentioned above can be scaled up for industrial applications. The use of efficient dehydrating agents and catalysts ensures high yield and purity of the product, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 4-Nitrophenyl trans-ferulate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and a base or acid, the ester bond is cleaved, yielding ferulic acid and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in aqueous solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium methoxide (NaOMe).
Major Products Formed:
Hydrolysis: Ferulic acid and 4-nitrophenol.
Reduction: 4-Aminophenyl trans-ferulate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Nitrophenyl trans-ferulate has a wide range of applications in scientific research, including:
Chemistry: Used as a substrate in enzymatic assays to study the activity of feruloyl esterases.
Biology: Employed in the investigation of enzyme kinetics and mechanisms.
Industry: Utilized in the synthesis of other ferulate derivatives and as a reagent in organic synthesis.
作用机制
The mechanism of action of 4-Nitrophenyl trans-ferulate primarily involves its interaction with enzymes such as feruloyl esterases. These enzymes catalyze the hydrolysis of the ester bond, releasing ferulic acid and 4-nitrophenol . The molecular targets include the active sites of these enzymes, where the compound binds and undergoes cleavage. The pathways involved in its action are related to the enzymatic breakdown of ester bonds in various biological and chemical processes.
相似化合物的比较
4-Nitrophenyl acetate: An ester of acetic acid and 4-nitrophenol, used in similar enzymatic assays.
4-Nitrophenyl butyrate: An ester of butyric acid and 4-nitrophenol, also used in enzyme studies.
4-Nitrophenyl palmitate: An ester of palmitic acid and 4-nitrophenol, utilized in lipid metabolism research.
Uniqueness: 4-Nitrophenyl trans-ferulate is unique due to its ferulate moiety, which imparts specific chemical properties and reactivity. Unlike other nitrophenyl esters, it can participate in reactions involving the ferulate group, such as transesterification and oxidative coupling. This makes it particularly valuable in studies related to plant cell wall degradation and the enzymatic breakdown of complex biomolecules.
属性
IUPAC Name |
(4-nitrophenyl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c1-22-15-10-11(2-8-14(15)18)3-9-16(19)23-13-6-4-12(5-7-13)17(20)21/h2-10,18H,1H3/b9-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQDYVAKUJDZBD-YCRREMRBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Benzo[d]oxazol-2-yl)-5-methylphenol](/img/structure/B3264782.png)



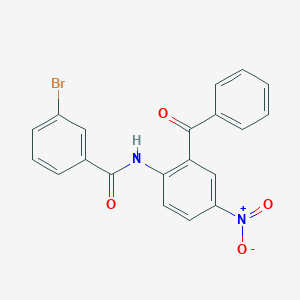
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-methylbenzenesulfonamido)-5-nitrobenzamide](/img/structure/B3264810.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B3264813.png)
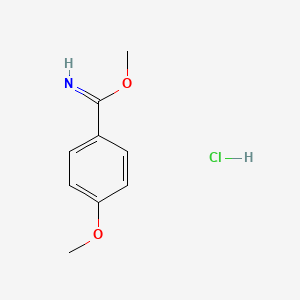
![1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)-](/img/structure/B3264826.png)


